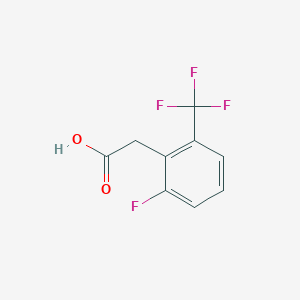

2-Fluor-6-(Trifluormethyl)phenylessigsäure

Übersicht

Beschreibung

Flolan, auch bekannt als Epoprostenol, ist eine synthetische Form von Prostacyclin (Prostaglandin I2). Es ist ein potenter Vasodilatator und Hemmer der Thrombozytenaggregation, der hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie (PAH) eingesetzt wird. Flolan ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Halbwertszeit, was es zu einem wichtigen therapeutischen Mittel bei der Behandlung schwerer Fälle von PAH macht .

Wissenschaftliche Forschungsanwendungen

Flolan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in cellular signaling and vascular biology.

Medicine: Extensively used in clinical research for the treatment of PAH and other cardiovascular diseases.

Industry: Applied in the development of new therapeutic agents and drug delivery systems

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Flolan umfasst mehrere Schritte, die von der Vorstufe Arachidonsäure ausgehen. Zu den wichtigsten Schritten gehören:

Cyclisierung: Arachidonsäure unterliegt einer Cyclisierung, um Prostaglandin G2 (PGG2) und anschließend Prostaglandin H2 (PGH2) zu bilden.

Reduktion und Isomerisierung: PGH2 wird dann reduziert und isomerisiert, um Prostacyclin (PGI2) zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Flolan umfasst die großtechnische Synthese unter Verwendung ähnlicher Schritte wie bei der Laborsynthese, die jedoch auf einen höheren Ertrag und eine höhere Reinheit optimiert ist. Das Verfahren umfasst:

Fermentation: Verwendung gentechnisch veränderter Mikroorganismen zur Produktion von Arachidonsäure.

Chemische Synthese: Großtechnische chemische Synthese von Prostacyclin aus Arachidonsäure.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flolan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Flolan kann zu 6-Keto-Prostaglandin F1α oxidiert werden, einem weniger aktiven Metaboliten.

Reduktion: Reduktionsreaktionen können Flolan in verschiedene Prostaglandinderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid und andere Peroxide werden üblicherweise für Oxidationsreaktionen verwendet.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Katalysatoren: Verschiedene Metallkatalysatoren, wie z. B. Palladium auf Kohlenstoff, werden verwendet, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die durch diese Reaktionen gebildet werden, gehören:

6-Keto-Prostaglandin F1α: Entsteht durch Oxidation.

Prostaglandinderivate: Entstehen durch Reduktions- und Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Flolan hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um die Synthese und Reaktivität von Prostaglandinen zu untersuchen.

Biologie: Untersucht auf seine Rolle in der zellulären Signalübertragung und vaskulären Biologie.

Medizin: Wird in der klinischen Forschung zur Behandlung von PAH und anderen Herz-Kreislauf-Erkrankungen eingesetzt.

Industrie: Einsatz bei der Entwicklung neuer Therapeutika und Medikamentenverabreichungssysteme

Wirkmechanismus

Flolan entfaltet seine Wirkung durch folgende Mechanismen:

Vasodilatation: Flolan bindet an Prostacyclin-Rezeptoren an glatten Gefäßmuskelzellen, was zu einem erhöhten Gehalt an zyklischem Adenosinmonophosphat (cAMP) und anschließender Vasodilatation führt.

Hemmung der Thrombozytenaggregation: Flolan hemmt die Thrombozytenaggregation, indem es den cAMP-Spiegel in den Thrombozyten erhöht und so die Bildung von Blutgerinnseln verhindert.

Entzündungshemmende Wirkungen: Flolan reduziert die Produktion von proinflammatorischen Zytokinen und erhöht die Produktion von entzündungshemmenden Zytokinen

Wirkmechanismus

Flolan exerts its effects through the following mechanisms:

Vasodilation: Flolan binds to prostacyclin receptors on vascular smooth muscle cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent vasodilation.

Inhibition of Platelet Aggregation: Flolan inhibits platelet aggregation by increasing cAMP levels in platelets, preventing the formation of blood clots.

Anti-inflammatory Effects: Flolan reduces the production of pro-inflammatory cytokines and increases anti-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Flolan wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Iloprost: Ein weiteres synthetisches Prostacyclin-Analogon mit einer längeren Halbwertszeit als Flolan.

Treprostinil: Ein Prostacyclin-Analogon mit ähnlichen vasodilatatorischen und antithrombozytären Wirkungen, jedoch mit einer längeren Wirkdauer.

Selexipag: Ein nicht-prostanoider Prostacyclin-Rezeptoragonist mit oraler Bioverfügbarkeit

Einzigartigkeit

Der schnelle Wirkungseintritt und die kurze Halbwertszeit von Flolan machen es unter den Prostacyclin-Analoga einzigartig und ermöglichen eine schnelle Linderung bei akuten Fällen von PAH. Seine Wirksamkeit bei der Verbesserung der Belastungsfähigkeit und der Reduzierung der Symptome bei Patienten mit schwerer PAH unterstreicht seine klinische Bedeutung .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!

Biologische Aktivität

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid is characterized by a phenyl ring substituted with a trifluoromethyl group and a fluoro group. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that 2-Fluoro-6-(trifluoromethyl)phenylacetic acid may exhibit various biological activities, particularly in cellular signaling pathways and vascular biology. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing cellular processes such as inflammation and metabolism.

Inhibition of Enzymatic Activity

One significant aspect of its biological activity involves the inhibition of certain enzymes. For instance, studies have shown that fluorinated compounds can affect the function of cyclooxygenases (COX), which are critical in the inflammatory response. The binding affinity and inhibition kinetics of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid with COX enzymes warrant further investigation to elucidate its potential as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of various fluorinated compounds on COX activity, highlighting that 2-Fluoro-6-(trifluoromethyl)phenylacetic acid inhibited COX-1 and COX-2 with varying potency. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting these enzymes.

Case Study 2: Vascular Biology

Another research effort focused on the role of this compound in vascular biology. It was found to influence endothelial cell function, potentially affecting angiogenesis and vascular permeability. These findings suggest that it may have therapeutic implications for cardiovascular diseases.

Eigenschaften

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.